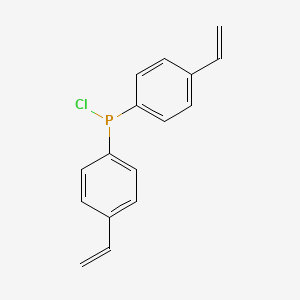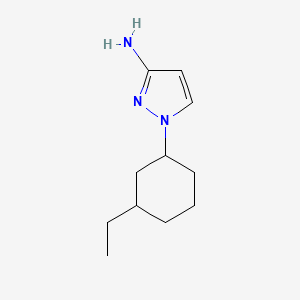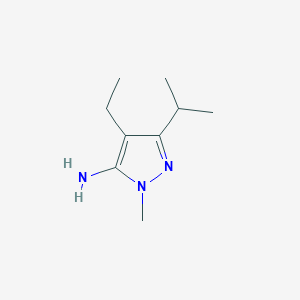
4-ethyl-1-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethyl-1-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine is an organic compound with the molecular formula C12H21N3. This compound belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. Pyrazoles are known for their diverse biological activities and are often used as building blocks in pharmaceutical and agrochemical industries.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-1-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine can be achieved through various synthetic routes. One common method involves the cyclization of hydrazine derivatives with 1,3-diketones. The reaction typically proceeds under acidic or basic conditions, depending on the specific reagents used. For instance, the reaction of this compound with hydrazine hydrate in the presence of acetic acid can yield the desired pyrazole derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-ethyl-1-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The amine group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield pyrazole N-oxides, while substitution reactions can produce various alkyl or acyl-substituted pyrazoles.
科学的研究の応用
4-ethyl-1-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 4-ethyl-1-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
類似化合物との比較
Similar Compounds
- 4-ethyl-1-methyl-3-(propan-2-yl)-1H-pyrazole
- 4-ethyl-1-methyl-3-(propan-2-yl)-1H-pyrazol-5-ol
- 4-ethyl-1-methyl-3-(propan-2-yl)-1H-pyrazol-5-thiol
Uniqueness
4-ethyl-1-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl, methyl, and isopropyl groups on the pyrazole ring can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.
特性
分子式 |
C9H17N3 |
|---|---|
分子量 |
167.25 g/mol |
IUPAC名 |
4-ethyl-2-methyl-5-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C9H17N3/c1-5-7-8(6(2)3)11-12(4)9(7)10/h6H,5,10H2,1-4H3 |
InChIキー |
GVJPKKZROOQJGZ-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(N(N=C1C(C)C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


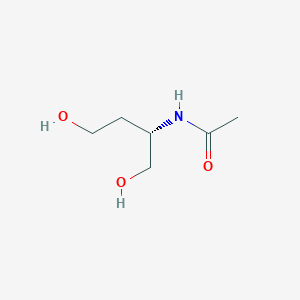


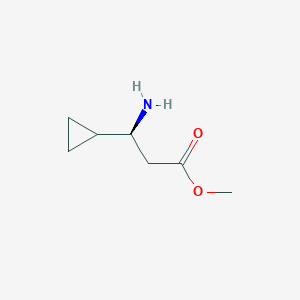

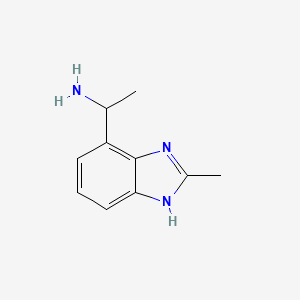
![1,8,12-Triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B13069278.png)
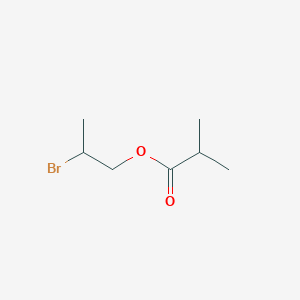
![5-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13069283.png)

![(3S)-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride](/img/structure/B13069297.png)

